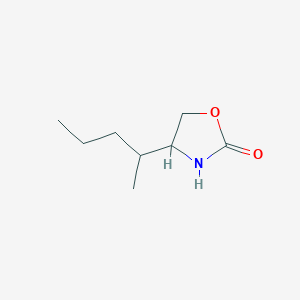

4-(Pentan-2-yl)-1,3-oxazolidin-2-one

Description

Contextual Significance of Chiral Oxazolidinones in Asymmetric Synthesis Methodologies

Chiral oxazolidinones are cyclic carbamates that have become indispensable in asymmetric synthesis. sigmaaldrich.comrsc.org Their significance lies in their ability to be temporarily attached to a substrate, effectively guiding the stereochemical course of a reaction, and then being subsequently removed to yield a product with a high degree of enantiomeric purity. wikipedia.org This strategy has been successfully employed in the total synthesis of numerous complex and biologically active natural products. rsc.org

The effectiveness of chiral oxazolidinones stems from their rigid, planar structure which, in conjunction with a stereodirecting substituent at the 4-position (in this case, a pentan-2-yl group), creates a sterically biased environment. This bias forces incoming reagents to approach from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.

A variety of chiral oxazolidinones have been developed and are commercially available, each offering subtle electronic and steric differences to optimize selectivity for a given reaction. sigmaaldrich.com These auxiliaries are particularly renowned for their high levels of stereocontrol in a range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. rsc.org

Evolution of Research Perspectives on Chiral Auxiliaries and Their Role in Stereochemical Control

The concept of using a temporary chiral handle to direct a stereoselective reaction has been a long-standing strategy in organic synthesis. Early work in this area laid the groundwork for the development of more sophisticated and efficient chiral auxiliaries. The introduction of Evans' oxazolidinones in the early 1980s marked a significant leap forward in the field. nih.gov These auxiliaries offered unprecedented levels of stereoselectivity and reliability, quickly becoming a staple in the synthetic organic chemist's toolbox.

Research has since evolved to refine the design of chiral auxiliaries, focusing on factors such as:

Ease of synthesis and derivatization: The ability to readily prepare and modify the auxiliary is crucial for its practical application.

Efficiency of stereochemical induction: The degree of diastereoselectivity imparted by the auxiliary is a key measure of its utility.

Ease of removal: The conditions required to cleave the auxiliary from the product should be mild enough to avoid racemization or degradation of the desired molecule. wikipedia.org

Recyclability: The ability to recover and reuse the chiral auxiliary is an important consideration for cost-effectiveness and sustainability. wikipedia.org

The development of new generations of chiral auxiliaries continues to be an active area of research, driven by the ever-increasing demand for enantiomerically pure compounds in various fields of science and technology.

Scope and Research Objectives for Investigations Pertaining to 4-(Pentan-2-yl)-1,3-oxazolidin-2-one

While specific studies on this compound are not readily found, the research objectives for such an investigation would logically follow from the established utility of other chiral oxazolidinones. Key areas of investigation would likely include:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis of both enantiomers of this compound would be a primary objective. This would involve detailed spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

Application in Asymmetric Reactions: A systematic evaluation of its performance as a chiral auxiliary in a range of asymmetric transformations would be crucial. This would involve comparing its effectiveness to existing auxiliaries and identifying reactions where it may offer superior selectivity or reactivity.

Diastereoselectivity Studies: Detailed studies to quantify the diastereomeric ratios of products obtained using this auxiliary under various reaction conditions (e.g., temperature, solvent, Lewis acid) would be essential to establish its synthetic utility. The results of such studies are often presented in tabular format to allow for easy comparison and analysis.

For instance, a hypothetical study on the use of (S)-4-(pentan-2-yl)-1,3-oxazolidin-2-one in an asymmetric alkylation reaction might yield data that could be presented as follows:

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (S,S) : (S,R) |

| 1 | Benzyl (B1604629) bromide | LDA | THF | -78 | >99:1 |

| 2 | Methyl iodide | NaHMDS | THF | -78 | 98:2 |

| 3 | Isopropyl iodide | KHMDS | Toluene | -78 | 95:5 |

It is crucial to note that the data presented in the table above is purely illustrative and not based on actual experimental results, as no such data for this compound has been found in the searched literature.

Further research would likely explore the cleavage of the auxiliary from the product and the potential for its recovery and reuse. The ultimate goal of such investigations would be to establish this compound as a valuable addition to the repertoire of chiral auxiliaries available to synthetic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-pentan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-3-4-6(2)7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

JUGUBFFULHFZPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1COC(=O)N1 |

Origin of Product |

United States |

Application of 4 Pentan 2 Yl 1,3 Oxazolidin 2 One in Asymmetric Transformations

Enolate Chemistry and Aldol (B89426) Reactions Mediated by 4-(Pentan-2-yl)-1,3-oxazolidin-2-one

The N-acyl derivatives of chiral oxazolidinones are powerful tools for stereocontrolled carbon-carbon bond formation via enolate chemistry. chempedia.info Deprotonation of an N-acyl oxazolidinone, such as the N-propanoyl derivative of this compound, with a suitable base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a rigid, chelated (Z)-enolate. williams.edu The metal cation is chelated between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally locked structure. This rigid conformation is crucial for achieving high levels of stereoselectivity in subsequent reactions, most notably the aldol addition.

Diastereoselective Aldol Additions

In an aldol addition, the chelated (Z)-enolate reacts with an aldehyde electrophile. The substituent at the 4-position of the oxazolidinone ring—in this case, the pentan-2-yl group—effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less sterically hindered face, leading to a highly diastereoselective reaction. williams.edu The reaction is believed to proceed through a chair-like six-membered transition state, as proposed by Zimmerman and Traxler, which minimizes steric interactions. harvard.edu The bulky pentan-2-yl group orients itself pseudo-equatorially, forcing the aldehyde to approach from the opposite face, thereby dictating the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct. High diastereomeric ratios, often exceeding 99:1, are commonly observed in these reactions with analogous auxiliaries. harvard.edu

Stereocontrol in Syn and Anti Aldol Methodologies

The geometry of the enolate is critical in determining the relative stereochemistry (syn or anti) of the aldol product. The use of boron enolates, generated by reacting the N-acyl oxazolidinone with a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine, reliably produces the (Z)-enolate. mit.edu According to the Zimmerman-Traxler model, a (Z)-enolate reacting through a chair-like transition state will predominantly yield the syn-aldol adduct. harvard.edu

The reaction of a boron enolate derived from an N-acyl oxazolidinone with an aldehyde provides a predictable pathway to syn-aldol products with excellent diastereoselectivity. mit.edu The results from studies on analogous auxiliaries demonstrate that this method is highly reliable for constructing stereochemically defined β-hydroxy carbonyl compounds.

| Auxiliary Acyl Group | Aldehyde | Reagent | Diastereomeric Ratio (syn:anti) | Reference |

| Propanoyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | harvard.edu |

| Propanoyl | Benzaldehyde | Bu₂BOTf, Et₃N | 99:1 | harvard.edu |

| Acetyl | Propionaldehyde | Sn(OTf)₂, N-Ethylpiperidine | 91:9 | harvard.edu |

This table presents representative data from aldol reactions using common 4-substituted oxazolidinone auxiliaries, illustrating the high syn-selectivity typically achieved.

Alkylation Reactions Utilizing this compound as a Chiral Auxiliary

Beyond aldol reactions, N-acyl oxazolidinones are exceptionally effective in directing diastereoselective alkylations. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. rsc.org

Diastereoselective Alkylation of N-Acyl Oxazolidinones

The process begins with the formation of the (Z)-enolate using a strong base at low temperatures, identical to the initial step in the aldol reaction. williams.edu This enolate is then treated with an electrophilic alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide or allyl iodide). The steric hindrance provided by the 4-(pentan-2-yl) substituent directs the incoming electrophile to the opposite face of the enolate, resulting in the formation of one diastereomer in significant excess. acs.org The high level of diastereoselectivity is a hallmark of this methodology, with ratios often exceeding 98:2 for reactive electrophiles. williams.edu After the alkylation step, the chiral auxiliary can be easily cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the chiral carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can be recovered and reused. researchgate.net

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

The alkylation of N-acyl oxazolidinone enolates is a highly regioselective process, with the reaction occurring exclusively at the α-carbon of the acyl group. The formation of O-alkylated byproducts is generally not observed. Stereoselectivity is controlled by the chiral auxiliary, as described above. The chelated metal enolate structure ensures a fixed conformation, and the substituent at the C4 position acts as a powerful stereocontrol element. nih.govnih.gov This robust control has made the alkylation of Evans-type auxiliaries a cornerstone of asymmetric synthesis for constructing quaternary and tertiary carbon centers. nih.gov

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereomeric Ratio | Reference |

| N-Propionyl-4-benzyl-2-oxazolidinone | NaHMDS | Allyl Iodide | 98:2 | williams.edu |

| N-Phenylacetyl-4-benzyl-2-oxazolidinone | ZrCl₄, i-Pr₂NEt | t-Butyl Bromide | >95:5 | nih.gov |

| N-Propionyl-4-benzyl-2-oxazolidinone | NaHMDS | Benzyl Bromide | >99:1 | researchgate.net |

This table shows typical diastereoselectivities achieved in the alkylation of N-acyl oxazolidinones, demonstrating the efficacy of the chiral auxiliary in directing C-C bond formation.

Michael Addition Reactions Directed by this compound

The conjugate or Michael addition is another fundamental carbon-carbon bond-forming reaction where chiral oxazolidinones can exert powerful stereocontrol. Enolates derived from N-acyl oxazolidinones can act as Michael donors, adding to α,β-unsaturated carbonyl compounds. nih.govnih.gov Alternatively, the oxazolidinone can be attached to the Michael acceptor, creating a chiral α,β-unsaturated imide.

In reactions involving N-enoyl oxazolidinones as Michael acceptors, the chiral auxiliary directs the conjugate addition of a nucleophile (e.g., an organocuprate or a thiol) to either the si or re face of the β-carbon. rsc.org The conformation of the unsaturated acyl chain is influenced by the auxiliary's substituent, which shields one face of the molecule. The reaction of chlorotitanium enolates of N-acyl oxazolidinones with electrophilic olefins has also been shown to proceed with high diastereoselectivity. acs.org This methodology allows for the asymmetric synthesis of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable building blocks in organic synthesis. The stereochemical outcome is highly predictable and is dictated by the structure of the chiral auxiliary. nih.govnih.gov

Based on a thorough review of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate the detailed article as requested in the provided outline. The search for research findings on its application in specific asymmetric transformations, reductions, oxidations, cycloadditions, and the synthesis of complex molecules did not yield dedicated studies on this particular compound.

The field of asymmetric synthesis extensively utilizes chiral oxazolidinones, often referred to as Evans auxiliaries, which typically feature substituents such as benzyl or isopropyl groups at the 4-position. These well-studied auxiliaries have a large body of literature detailing their use in the reactions mentioned in the outline. However, this information cannot be substituted for "this compound" while adhering to the strict constraint of focusing solely on the specified compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” that meets the requirements of the requested outline due to the lack of specific published research on its synthetic applications.

Applications in the Synthesis of Complex Organic Molecules and Intermediates.

Stereoselective Formation of Precursors for Natural Products.3.6.2. Role in the Elaboration of Stereocenters in Advanced Syntheses.

Without any documented use in the scientific literature, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthetic utility of this compound are needed before a comprehensive article on its applications can be written.

Mechanistic Insights and Stereochemical Control Principles

Conformational Analysis of 4-(Pentan-2-yl)-1,3-oxazolidin-2-one and Its N-Acyl Derivatives

The conformational landscape of N-acyl oxazolidinones is a critical factor in understanding their function as chiral directors. The orientation of the N-acyl group relative to the chiral auxiliary itself dictates the facial selectivity of enolate reactions. This orientation is controlled by a combination of steric and electronic factors, including significant barriers to rotation around the N-C(acyl) bond.

For N-acyl derivatives of this compound, rotation around the amide C-N bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the adjacent carbonyl groups. This restriction gives rise to two primary planar conformers: the s-trans and s-cis rotamers. In almost all cases, the conformation where the acyl carbonyl group is oriented away from the C4 substituent (s-cis with respect to the C4-C5 bond of the ring) is strongly preferred to minimize steric interactions.

The energy barrier for rotation between these conformers is significant and can be a determining factor in the reactivity of the substrate. nih.gov Studies on related N-acyl oxazolidinones have shown that this rotational barrier is a key parameter controlling the rate of certain transformations, as achieving the necessary conformation for reaction can be rate-limiting. nih.gov Density Functional Theory (DFT) calculations and experimental data from dynamic NMR spectroscopy on analogous systems have quantified these barriers, highlighting the energetic cost of deviating from the ground-state conformation. nih.govresearchgate.net

| N-Acyl Group | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| N-Pivaloyl | DFT Calculation | ~10-15 | nih.gov |

| N-Propionyl | Dynamic NMR | ~12-16 | williams.edu |

| N-Arylacetyl | Thermal Equilibration | ~19-30 | researchgate.netelsevierpure.com |

This table presents typical rotational energy barriers for various N-acyl oxazolidinones, illustrating the significant energy required for C-N bond rotation. The specific values for the 4-(pentan-2-yl) derivative would be influenced by its unique steric profile.

The stereocenter at the C4 position, bearing a pentan-2-yl group, is the primary source of chirality and the main element of stereocontrol. To minimize steric strain, the bulky pentan-2-yl substituent preferentially occupies a pseudo-equatorial position on the five-membered oxazolidinone ring. mdpi.com This orientation projects the substituent into a specific region of space, creating a highly differentiated steric environment.

This fixed orientation of the pentan-2-yl group directly influences the preferred conformation of the N-acyl chain. The acyl group will orient itself to avoid steric clashes with the C4 substituent. Specifically, the R group of the N-acyl moiety points away from the pentan-2-yl group. This ground-state conformational bias ensures that upon enolization, one face of the resulting enolate is effectively shielded by the chiral auxiliary's substituent, leaving the other face exposed for electrophilic attack.

Chelation Control Models in Reaction Mechanisms

The high levels of diastereoselectivity achieved with oxazolidinone auxiliaries are most effectively rationalized by chelation control models, particularly in reactions involving metal enolates. The use of Lewis acids is central to these models, as they organize the transition state into a rigid, predictable geometry.

Lewis acids play a crucial role in reactions of N-acyl oxazolidinones by forming a chelated intermediate. nih.gov In processes like alkylations or aldol (B89426) additions, deprotonation of the N-acyl derivative generates an enolate. The addition of a Lewis acid, such as titanium tetrachloride (TiCl₄), dibutylboron triflate (Bu₂BOTf), or ytterbium triflate (Yb(OTf)₃), leads to the formation of a rigid, five-membered chelate ring involving the metal center, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. nih.govresearchgate.netwustl.edu

This chelation locks the N-acyl group into the s-cis conformation, making it planar with the enolate double bond. The pentan-2-yl group at C4 then acts as a steric blocking group, preventing the electrophile from approaching the enolate from one of its two faces. williams.edu The result is a highly directed attack on the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.edu The choice of Lewis acid can be critical, as its ionic radius and coordination properties influence the geometry and stability of the chelated complex. nih.govwustl.edu

The stereochemical outcome of these reactions is determined in the transition state of the C-C bond-forming step. For aldol reactions, the accepted model involves a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. williams.edu In this model, the Lewis acid-chelated enolate reacts with the aldehyde electrophile.

Computational studies, including density functional theory (DFT) modeling of related Evans auxiliaries, support a chair-like transition state where the substituent on the aldehyde occupies an equatorial position to minimize 1,3-diaxial interactions. researchgate.netuvic.ca The crucial element of control is the pentan-2-yl group, which forces the reaction to proceed through a transition state where the electrophile approaches from the face opposite to this bulky group. researchgate.net Both chelated and non-chelated transition states are possible, but the rigid, chelated pathway is generally lower in energy and accounts for the high diastereoselectivity observed experimentally. researchgate.netscielo.org.mx

| Reaction Type | Lewis Acid | Typical Diastereomeric Ratio (d.r.) | Reference |

| Aldol Addition | Bu₂BOTf | >99:1 | wikipedia.org |

| Alkylation | LDA/LiCl | >98:2 | williams.edu |

| Michael Addition | TiCl₄ | >95:5 | nih.gov |

| Diels-Alder | Et₂AlCl | >95:5 | acs.org |

This table summarizes typical diastereoselectivities achieved in various asymmetric transformations using N-acyl oxazolidinones under chelation-controlled conditions.

Stereoelectronic Effects and Substrate Bias

Beyond simple sterics, stereoelectronic effects play a vital role in establishing the conformational preferences and reactivity of the N-acyl oxazolidinone system. These effects arise from the favorable alignment of molecular orbitals and the distribution of electron density within the molecule.

The nitrogen atom in the oxazolidinone ring is bonded to two carbonyl groups, causing its lone pair of electrons to be extensively delocalized. This delocalization results in a planar geometry at the nitrogen atom and contributes to the high rotational barrier around the N-C(acyl) bond. nih.gov This planarity is a key feature that helps establish a rigid and predictable framework for stereocontrol.

Kinetic and Thermodynamic Aspects of Stereochemical Induction

The stereochemical control exerted by the this compound auxiliary primarily stems from its ability to direct the approach of incoming reagents to one face of a prochiral enolate. This facial bias is a consequence of the steric hindrance imposed by the pentan-2-yl group at the C4 position of the oxazolidinone ring. The formation of the enolate and its subsequent reaction are key steps where kinetic and thermodynamic control dictate the final stereochemical composition of the product.

Kinetic vs. Thermodynamic Control

In many reactions involving N-acylated oxazolidinones, two different diastereomeric products can be formed, corresponding to the kinetic and thermodynamic pathways. williams.edukhanacademy.org

Kinetic Control: This regime predominates under conditions where the reaction is irreversible. The major product formed is the one that results from the lowest energy transition state, meaning it is the product that is formed the fastest. williams.eduyoutube.com For reactions involving chiral oxazolidinones, kinetic control is typically favored by the use of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). ochemacademy.com These conditions lead to the rapid and irreversible formation of a specific enolate geometry (usually the Z-enolate), which then reacts with an electrophile from the less sterically hindered face, locking in the kinetic diastereomer. wikipedia.org

Thermodynamic Control: This is favored under conditions where the reaction is reversible, allowing for equilibration between the possible products. The major product in this case is the most stable diastereomer, which may not be the one that forms the fastest. williams.edu Higher reaction temperatures and weaker bases can facilitate this equilibration, leading to a product distribution that reflects the thermodynamic stabilities of the diastereomers. udel.edu

Influence of Reaction Conditions on Stereoselectivity

The choice of reaction conditions is paramount in steering the reaction towards either kinetic or thermodynamic control, thereby influencing the diastereomeric ratio of the products.

| Condition | Favors | Rationale |

| Low Temperature | Kinetic Control | Reduces the available thermal energy, making it difficult to overcome the activation barrier for the reverse reaction or for the interconversion of intermediates. The reaction effectively becomes irreversible, favoring the fastest-formed product. youtube.com |

| High Temperature | Thermodynamic Control | Provides sufficient energy to overcome activation barriers, allowing the reaction to be reversible and reach equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products. udel.edu |

| Strong, Bulky Base | Kinetic Control | Rapidly and irreversibly deprotonates the most accessible proton, leading to the formation of the kinetic enolate. ochemacademy.com |

| Weaker Base/Protic Solvent | Thermodynamic Control | Allows for reversible protonation and deprotonation, facilitating the equilibration of enolates to the more stable thermodynamic form. udel.edu |

Detailed Research Findings on Analogous Systems

While specific studies on this compound are scarce, extensive research on other Evans-type oxazolidinones, such as those with benzyl (B1604629) or isopropyl groups at the C4 position, provides valuable insights. In the alkylation of N-propionyl derivatives of these auxiliaries, deprotonation with a strong base at low temperature leads to the formation of a chelated Z-enolate. The substituent at the C4 position effectively blocks one face of this enolate, directing the approach of an electrophile to the opposite face, resulting in high diastereoselectivity under kinetic control.

For instance, in the alkylation of the N-propionyl derivative of (4R)-4-benzyl-2-oxazolidinone, the formation of the Z-enolate is followed by the approach of the electrophile from the face opposite to the benzyl group. This is the kinetically favored pathway and leads to the formation of the (R)-2-methyl-3-phenylpropanoic acid derivative after cleavage of the auxiliary. If the reaction were to proceed under thermodynamic control, a different diastereomer might be favored if it possesses greater thermodynamic stability, for example, due to reduced steric interactions in the final product. However, in many alkylation reactions with these auxiliaries, the kinetic product is also the thermodynamically more stable one, or the energy barrier for equilibration is too high to be overcome under typical reaction conditions.

The stereochemical outcome is thus a direct consequence of the energy profile of the reaction pathway. The transition state leading to the kinetic product is lower in energy than the transition state for the thermodynamic product. Under irreversible conditions, the reaction will proceed predominantly through this lower energy pathway. If the conditions allow for reversibility, the system will eventually settle into the lowest energy state, which corresponds to the thermodynamic product.

Derivatives and Structural Modifications of 4 Pentan 2 Yl 1,3 Oxazolidin 2 One

Synthesis of Modified 4-(Pentan-2-yl)-1,3-oxazolidin-2-one Structures

The synthesis of derivatives of this compound allows for a systematic investigation of structure-activity relationships, leading to the development of more efficient and selective chiral auxiliaries.

Introduction of Substituents at the Oxazolidinone Ring

The introduction of substituents at the C4, C5, and N3 positions of the oxazolidinone ring can significantly influence the steric and electronic environment around the reaction center, thereby affecting the diastereoselectivity of subsequent transformations. For instance, bulky substituents at the C4 position can enhance facial shielding of the enolate, leading to higher levels of asymmetric induction in alkylation and aldol (B89426) reactions.

A general approach to synthesizing 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov This methodology provides access to a variety of oxazolidin-2-one building blocks with diverse substitution patterns.

Table 1: Examples of Synthesized 4,5-Disubstituted Oxazolidin-2-ones nih.gov

| Compound | R1 | R2 | Yield (%) |

|---|---|---|---|

| 8c | Methyl | Thiophen-2-yl | - |

| 8i | Methyl | 4-Nitrophenyl | - |

| 8j | Methyl | 4-(Trifluoromethyl)phenyl | - |

Data derived from a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones. The specific yield for each compound was not provided in the source.

The synthesis of N-substituted oxazolidinones can be achieved through the reaction of primary amines with carbonate salts and halomethyloxiranes. nih.gov This method offers a convenient route to a wide range of N-substituted analogs, which can be valuable for modulating the reactivity and solubility of the chiral auxiliary.

Variation of the Pentan-2-yl Moiety for Enhanced Selectivity

Modifying the pentan-2-yl group offers another avenue for optimizing the performance of the chiral auxiliary. The size and shape of this substituent play a crucial role in dictating the approach of electrophiles to the N-acylated oxazolidinone enolate. By systematically varying this moiety, it is possible to fine-tune the stereochemical outcome of reactions.

For example, replacing the pentan-2-yl group with other alkyl or aryl groups can alter the steric hindrance and, consequently, the diastereoselectivity of reactions such as aldol condensations and Diels-Alder reactions. researchgate.net The goal is to identify a substituent that provides the optimal balance of steric bulk and electronic properties to achieve the desired level of asymmetric induction.

Chiral Auxiliary Recycling and Recovery Methodologies

The economic viability of using chiral auxiliaries in large-scale synthesis is heavily dependent on the ability to efficiently recover and recycle them. For this compound and its derivatives, several strategies have been developed to facilitate their separation from the reaction products and subsequent reuse.

Commonly, the auxiliary is cleaved from the product by hydrolysis or aminolysis. Following cleavage, the auxiliary can be recovered by extraction or chromatography. The choice of cleavage method depends on the stability of the desired product and the auxiliary itself.

Development of Immobilized or Polymer-Supported this compound Analogs

To simplify the recovery and recycling process, researchers have explored the immobilization of oxazolidinone-based chiral auxiliaries onto solid supports. This approach involves attaching the auxiliary to a polymer backbone, allowing for its easy separation from the reaction mixture by simple filtration.

Polymer-supported auxiliaries offer several advantages, including simplified purification procedures, reduced solvent usage, and the potential for use in continuous flow reactors. The design of these immobilized analogs requires careful consideration of the linker used to attach the auxiliary to the polymer, as it can influence the reactivity and selectivity of the system. The development of such supported systems is an active area of research aimed at making asymmetric synthesis more sustainable and cost-effective.

Spectroscopic and Chromatographic Methodologies in Research on 4 Pentan 2 Yl 1,3 Oxazolidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of chiral oxazolidinones, providing detailed information about molecular structure and stereochemistry. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to characterize starting materials, intermediates, and final products in synthetic pathways involving 4-(pentan-2-yl)-1,3-oxazolidin-2-one.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of intermediates and products. orientjchem.org For instance, in the synthesis of N-substituted oxazolidinones, ¹H NMR can be used to confirm the presence of key functional groups and to monitor the progress of the reaction by observing the appearance of product signals and the disappearance of reactant signals. rsc.org Similarly, ¹³C NMR, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the different types of carbon atoms present in the molecule. mdpi.com

Two-dimensional (2D) NMR spectroscopy provides more in-depth structural information by revealing correlations between different nuclei. asahilab.co.jplibretexts.orgharvard.edu Techniques such as COSY (Correlation Spectroscopy) are used to identify spin-spin coupling networks between protons, helping to piece together the carbon skeleton. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.gov This comprehensive connectivity data is invaluable for the unambiguous structural assignment of complex intermediates and final products in the synthesis of oxazolidinone derivatives. nih.gov

Table 1: Representative NMR Data for Oxazolidinone Derivatives

| Compound | Technique | Key Observations | Reference |

| (E)-3-((thiophen-2-ylmethylene)amino)oxazolidin-2-one | ¹H NMR (500 MHz, CDCl₃) | δ 8.06 (s, 1H), 7.38 (d, J = 5.0 Hz, 1H), 7.29 (dd, J = 3.6, 1.1 Hz, 1H), 7.05 (dd, J = 5.0, 3.6 Hz, 1H), 4.55 – 4.50 (m, 2H), 3.98 – 3.93 (m, 2H) | rsc.org |

| (E)-3-((thiophen-2-ylmethylene)amino)oxazolidin-2-one | ¹³C NMR (125 MHz, CDCl₃) | δ 153.1, 139.0, 137.7, 129.1, 127.6, 126.4, 60.3, 42.4 | rsc.org |

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | ¹H NMR (500 MHz, CDCl₃) | δ 7.36-7.18 (m, 10H), 5.28 (d, J = 3.0 Hz, 1H), 5.16 (q, J = 7.1 Hz, 1H), 3.70 (m, 1H), 2.98 (dd, J = 8.6, 11.4 Hz,1H), 2.85 (dd, J = 3.0, 11.4 Hz, 3H), 1.48 (d, J = 7.1 Hz, 3H) | bioorg.org |

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | ¹³C NMR (125 MHz, CDCl₃) | δ 157.3, 140.2, 138.9, 129.0, 128.9, 128.8, 128.4, 127.2, 125.0, 78.0, 62.2, 51.7, 44.0, 16.3 | bioorg.org |

| (4S,5R)-5-butyl-4-methyloxazolidin-2-one | ¹H-NMR (500 MHz, CDCl₃) | δ 5.70 (br s, 1H), 4.53–4.58 (m, 1H), 3.86–3.92 (m, 1H), 1.70–1.77 (m, 1H), 1.48–1.56 (m, 2H), 1.31–1.41 (m, 3H), 1.16 (d, J = 6.5 Hz, 3H), 0.92 (t, J = 7.1 Hz, 3H) | mdpi.com |

| (4S,5R)-5-butyl-4-methyloxazolidin-2-one | ¹³C-NMR (125 MHz, CDCl₃) | δ 159.6, 80.2, 51.1, 28.8, 27.9, 22.4, 15.9, 13.9 | mdpi.com |

Determining the enantiomeric purity and absolute configuration of chiral molecules like this compound is a critical aspect of asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, can be a powerful tool for this purpose.

Chiral Shift Reagents (CSRs) are chiral molecules, often lanthanide complexes, that can form diastereomeric complexes with enantiomers in solution. researchgate.net This interaction leads to differential shielding of the nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee). rsc.org For example, chiral lanthanide shift reagents have been used for the direct determination of optical purity in various chiral compounds. researchgate.net

Anisotropic effects in NMR arise from the magnetic non-uniformity of certain functional groups, which can cause shielding or deshielding of nearby nuclei depending on their spatial orientation. rsc.orgyoutube.com In the context of chiral molecules, these effects can be exploited to differentiate between diastereomers. The formation of diastereomeric derivatives by reacting the chiral analyte with a chiral derivatizing agent can lead to distinct chemical shifts for the corresponding nuclei in the NMR spectrum, allowing for the determination of diastereomeric ratios. While not a direct measurement of enantiomeric excess, this approach is valuable in assessing the stereoselectivity of reactions that produce diastereomers.

The phenomenon of Self-Induced Diastereomeric Anisochrony (SIDA) has also been observed, where enantiomers can self-associate to form diastereomeric aggregates, leading to distinguishable NMR spectra without the need for an external chiral auxiliary. nih.gov

Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of reaction products and intermediates in syntheses involving this compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. mdpi.com

In the study of oxazolidinone derivatives, MS is often coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures. mdpi.com This combination allows for the separation of different components before they are introduced into the mass spectrometer for analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of intact molecular ions, often as protonated molecules [M+H]⁺. orientjchem.orgrsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the molecule.

Table 2: Representative Mass Spectrometry Data for Oxazolidinone Derivatives

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula | Reference |

| (E)-3-((thiophen-2-ylmethylene)amino)oxazolidin-2-one | ESI | 197.0382 [M+H]⁺ | 197.0380 | C₈H₉N₂O₂S | rsc.org |

| (4S,5R)-5-butyl-4-methyloxazolidin-2-one | Q–TOF | 144.1032 [M+H]⁺ | 144.1025 | C₇H₁₄NO₂ | mdpi.com |

| N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | MS | 289 [M⁺+H] | - | - | orientjchem.org |

| (5R)-5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxazolidinone | MS | 296 [M⁺+H] | - | - | orientjchem.org |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is a powerful technique for separating enantiomers and diastereomers, allowing for the accurate determination of their respective excesses. sigmaaldrich.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two main forms of this technique used in the analysis of chiral oxazolidinone systems.

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs are commonly used for the separation of oxazolidinone analogues. researchgate.net The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usbeilstein-journals.org Similarly, chiral GC utilizes a chiral stationary phase to separate volatile enantiomers.

These techniques are essential for assessing the effectiveness of asymmetric syntheses and for ensuring the enantiopurity of the final products. heraldopenaccess.us

Table 4: Example of Chiral HPLC Conditions for Oxazolidinone Analysis

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T |

| Mobile Phase | 0.5% triethylamine (B128534) acetate, pH 4.1 : methanol (B129727) (80:20) |

| Flow Rate | 1 mL/min |

| Detector | UV, 254 nm |

| Reference | sigmaaldrich.com |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. slideshare.netnumberanalytics.comjascoinc.comwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netnumberanalytics.comwikipedia.org The resulting ORD curve can be used to help determine the absolute configuration of a chiral molecule by comparing it to the curves of known compounds. slideshare.netnumberanalytics.com The Cotton effect, a characteristic feature of ORD curves near an absorption band, is particularly useful for stereochemical assignments. slideshare.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule and can be used to determine its absolute configuration, often in conjunction with theoretical calculations.

While not as definitive as X-ray crystallography, CD and ORD are valuable non-destructive techniques that can provide crucial stereochemical information, especially when single crystals for X-ray analysis cannot be obtained. researchgate.net

Emerging Research Frontiers and Future Prospects for 4 Pentan 2 Yl 1,3 Oxazolidin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of traditional batch syntheses involving chiral auxiliaries to continuous flow and automated platforms represents a significant frontier. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up. researchgate.net For reactions utilizing 4-(Pentan-2-yl)-1,3-oxazolidin-2-one, this integration could streamline multi-step sequences, from the acylation of the auxiliary to the diastereoselective transformation and subsequent cleavage.

An automated flow system could be envisioned where the N-acylated auxiliary is generated in one module, immediately followed by deprotonation at low temperature in a subsequent cooled module to form the enolate. williams.edu This reactive intermediate would then be mixed with an electrophile in a third module to perform the key stereoselective bond formation before the stream is directed through a column containing a supported reagent or scavenger for purification or auxiliary cleavage. durham.ac.uk This approach minimizes the handling of sensitive intermediates and can significantly reduce reaction times compared to batch processes. researchgate.net The development of such automated platforms would enable high-throughput screening of reaction conditions and electrophiles, accelerating the discovery of new applications for this chiral auxiliary. durham.ac.uk

Table 1: Comparison of Batch vs. Potential Flow Chemistry Processes for Diastereoselective Alkylation

| Parameter | Conventional Batch Process | Potential Continuous Flow Process |

| Reaction Time | Several hours (including cooling/heating cycles) | Minutes |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid |

| Scalability | Challenging, requires large glassware | Straightforward by extending run time |

| Safety | Handling of pyrophoric bases at scale | Improved safety with small reactor volumes |

| Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated sequential optimization |

Applications in Green Chemistry and Sustainable Synthetic Methodologies

Green chemistry principles are increasingly influencing the design of synthetic routes. The use of this compound is being re-evaluated to minimize environmental impact. Key areas of development include the use of greener solvents, catalytic processes, and improved atom economy.

Traditional syntheses of oxazolidin-2-ones often employed hazardous reagents like phosgene (B1210022). nih.gov Modern, more sustainable methods utilize alternatives like dimethyl carbonate or the cyclization of amino alcohols with CO2, aligning with green chemistry goals. researchgate.net Furthermore, the reactions employing the auxiliary are being optimized to use catalytic amounts of reagents and to be performed in more environmentally benign solvents. For instance, replacing chlorinated solvents with greener alternatives is a key focus. Some methods have been developed for the solvent-free synthesis of oxazolidinone derivatives, further enhancing the sustainability of the process. researchgate.net

Another aspect of sustainability is the efficient recovery and reuse of the chiral auxiliary. While the auxiliary is designed to be cleaved and recovered, research is focused on developing cleavage methods that are milder and more efficient, allowing for near-quantitative recovery without compromising the stereochemical integrity of the product or the auxiliary itself.

Table 2: Green Chemistry Metrics for Oxazolidinone Synthesis and Application

| Green Chemistry Principle | Traditional Method | Sustainable Alternative |

| Preventing Waste | Use of stoichiometric, hazardous reagents (e.g., phosgene) | Catalytic methods, use of CO2 as a C1 source rsc.org |

| Atom Economy | Moderate, as the auxiliary is a large part of the intermediate | Improved by designing more efficient cleavage/recovery cycles |

| Less Hazardous Synthesis | Use of toxic reagents and solvents | Development of solvent-free reactions researchgate.net |

| Catalysis | Stoichiometric strong bases (e.g., LDA, NaHMDS) | Exploring catalytic, enantioselective alternatives to auxiliaries |

Potential for Development of New Asymmetric Transformations

While classically used for alkylation and aldol (B89426) reactions, the unique steric and electronic properties of N-acylated this compound enolates make them suitable for a wider range of asymmetric transformations. researchgate.net Research is expanding into their use in more complex reactions, including cycloadditions, radical reactions, and photoredox-catalyzed transformations.

The rigid chelated structure of the metal enolates, which is responsible for the high diastereoselectivity in classical reactions, can be exploited to control stereochemistry in other contexts. williams.eduresearchgate.net For example, their participation as nucleophiles in catalytic asymmetric Mannich reactions, Michael additions to complex acceptors, or in pericyclic reactions could lead to the synthesis of highly functionalized, enantiomerically pure molecules that are otherwise difficult to access. The development of new protocols, perhaps using different Lewis acids or reaction conditions, could unlock novel reactivity and expand the synthetic utility of this auxiliary beyond its current, well-established roles. researchgate.net

Addressing Challenges and Limitations in Current Methodologies

Future research will likely focus on overcoming these hurdles. This includes the development of new N-acyl oxazolidinone derivatives that might operate with high selectivity at more moderate temperatures. Furthermore, there is a continuous search for milder and more functional-group-tolerant cleavage methods. While reductive cleavage to alcohols or aldehydes and hydrolytic cleavage to carboxylic acids are standard, methods that are orthogonal to a wider range of protecting groups and functionalities are highly desirable. Addressing the inherent limitations of substrate scope, where highly hindered electrophiles or substrates prone to side reactions may give lower yields or selectivities, remains an active area of investigation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.